ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a thiophene core substituted with a benzodioxole amide, a 2,4-dimethoxyphenyl carbamoyl group, and a methylthio moiety. Its molecular complexity arises from the integration of aromatic, heterocyclic, and functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O8S/c1-5-33-25(30)20-13(2)21(23(29)26-16-8-7-15(31-3)11-18(16)32-4)36-24(20)27-22(28)14-6-9-17-19(10-14)35-12-34-17/h6-11H,5,12H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRHPHWIMGQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the amido and carbamoyl groups. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the ester and amide bonds, yielding the corresponding carboxylic acids and amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including:
- Formation of the Amido Group : This is achieved through the reaction of benzodioxole derivatives with appropriate amines.
- Thiophene Ring Formation : Utilizing thiophene precursors and coupling reactions to introduce the thiophene moiety.
- Characterization Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the purity and structure of the synthesized compound.
Scientific Research Applications
The applications of ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be categorized as follows:
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its unique structural characteristics that suggest a variety of biological activities. Some notable applications include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the benzodioxole and thiophene rings suggests potential antimicrobial activity, making it a candidate for further exploration in treating infections.
Drug Discovery
This compound serves as a lead compound in drug discovery programs aimed at developing new therapeutics targeting specific diseases. Its structural features allow for modifications to enhance efficacy and reduce side effects.
Biological Mechanisms
Research is ongoing to understand the precise mechanisms by which this compound exerts its effects at the molecular level. Investigations may include:
- Receptor Binding Studies : Assessing how the compound interacts with specific biological targets.
- Metabolic Pathway Analysis : Understanding how the compound is metabolized within biological systems to predict its pharmacokinetics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth in vitro. |
| Study C | Pharmacokinetics | Investigated absorption and metabolism in animal models. |
Mechanism of Action
The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-5-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiophene and thiazole derivatives to highlight key differences in substituents, molecular weight, and functional groups.
Table 1: Structural and Molecular Comparison
*Molecular weight of the target compound can be estimated as ~500–550 g/mol based on its formula.
Key Structural and Functional Differences:
Core Heterocycle: The target compound uses a thiophene ring, whereas the others are based on thiazole or thiazoline cores.
Substituent Diversity: The benzodioxole amide in the target compound introduces a fused bicyclic ether system, which may improve metabolic stability compared to the thiadiazole-thioacetamido group in Compound 879073-81-1 .
Functional Groups :
- The methylthio (-SMe) group in the target compound could modulate redox activity, whereas the 2-thioxo (-C=S) group in Compound 312922-21-7 may act as a hydrogen-bond acceptor .
Molecular Weight and Complexity :
- The target compound is significantly larger (>500 g/mol) compared to the others, suggesting differences in solubility and bioavailability. Higher molecular weight may limit passive diffusion but enhance target specificity .
Potential Implications:
- Pharmacological Activity : Benzodioxole and dimethoxyphenyl groups are common in CNS-active compounds, hinting at possible neuropharmacological applications for the target compound. In contrast, the thiadiazole-thioacetamido group in Compound 879073-81-1 is often associated with antimicrobial activity .
- Synthetic Accessibility : The ethyl ester moiety in all three compounds facilitates synthetic derivatization, though steric hindrance from the benzodioxole group in the target compound may complicate reactions.
Biological Activity
Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (referred to as Compound 3404-5352) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzodioxole moiety and a thiophene ring, which are associated with various biological activities. This article explores its biological activity, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O8S
- Molecular Weight : 512.54 g/mol
- IUPAC Name : this compound
- SMILES Notation :
CCOC(c1c(NC(c(cc2)cc3c2OCO3)=O)sc(C(Nc(ccc(OC)c2)c2OC)=O)c1C)=O
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. A study evaluated various derivatives, including those similar to Compound 3404-5352. The results indicated that compounds containing the benzodioxole moiety exhibited significant cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Lower IC50 than DOX |
| 2b | Hep3B | 9.12 | Higher IC50 than DOX |
The compound 2a demonstrated a potent cytotoxic effect, significantly inhibiting the cell cycle progression at the G2-M phase, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of Compound 3404-5352 were assessed using the DPPH assay. The results indicated that this compound could neutralize free radicals effectively, showcasing its potential as an antioxidant agent. This property is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory and Analgesic Properties
The benzodioxole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. These effects are attributed to their ability to inhibit inflammatory mediators and pathways involved in pain perception . Further studies are needed to elucidate the specific mechanisms by which Compound 3404-5352 exerts these effects.
Case Studies and Research Findings
A comprehensive study conducted on benzodioxole derivatives found that those with amide functionalities showed enhanced biological activities compared to their non-amide counterparts. Specifically, compounds with both benzodioxole and methoxyphenyl groups were noted for their anti-tumor activities .
The following table summarizes key findings from various research studies:
Q & A
Q. Advanced
- Kinase profiling : Screen against a panel of 50+ kinases using competitive binding assays .
- Molecular docking : Perform AutoDock Vina simulations to predict binding to COX-2 or EGFR active sites (validate with mutagenesis studies) .
- Transcriptomics : RNA-seq analysis of treated cancer cells to identify differentially expressed pathways (e.g., MAPK, PI3K-Akt) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified benzodioxole (e.g., methoxy → nitro) or carbamoyl (e.g., dimethyl → diethyl) groups .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess impact on solubility and potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
What computational tools are suitable for modeling this compound’s interactions?
Q. Advanced
- Docking : GOLD or Glide for predicting binding poses in protein targets .
- MD simulations : AMBER or GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Build a regression model using descriptors like logP, polar surface area, and H-bond donors .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced
- PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models .
- Prodrug design : Improve bioavailability by masking the ester group with PEGylation .
- Metabolite identification : Use LC-MS/MS to detect active or toxic metabolites in serum .
What analytical methods are recommended for stability testing?
Q. Advanced
- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- LC-MS stability assays : Monitor degradation products over 28 days using accelerated storage conditions (40°C/75% RH) .
- X-ray crystallography : Confirm structural integrity of recrystallized batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
